(tert-Butoxycarbonyl)-L-leucylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-8(2)6-9(11(18)14-7-10(16)17)15-12(19)20-13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXDUMDULDHIEA-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427023 | |
| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32991-17-6 | |
| Record name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N Tert Butoxycarbonyl L Leucylglycine Boc Leu Gly Oh and Derivatives
Classical Solution-Phase Peptide Synthesis (LPPS)
Solution-phase peptide synthesis involves carrying out reactions in a homogeneous solution, with purification steps (e.g., crystallization, chromatography) typically required after each coupling and deprotection step.
Coupling Reagents and Strategies
The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another requires activation of the carboxyl group. Various coupling reagents and strategies are employed to achieve this efficiently and with minimal side reactions, particularly racemization.
Carbodiimide-based Reagents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) are widely used. These reagents activate the carboxyl group by forming an O-acylisourea intermediate.
DCC/HOBt: DCC, when used in combination with 1-hydroxybenzotriazole (B26582) (HOBt), is a highly effective method for solution-phase peptide synthesis. HOBt acts as an additive to suppress racemization by forming active OBt esters, which then readily couple with the amino component. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents, facilitating its removal by filtration, which is advantageous in solution-phase reactions prepchem.compublish.csiro.aupeptide.comnih.gov. For instance, the synthesis of Boc-Leu-Gly-OMe utilized DCC/HOBt in a mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) prepchem.com.
EDC/HOBt: EDC offers the advantage of having a water-soluble byproduct, making it suitable for reactions where aqueous work-up is preferred or for modifications in aqueous media peptide.com. EDC/HOBt is a common and reliable coupling strategy seplite.comwiley-vch.de.
Phosphonium (B103445) and Aminium Reagents: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling agents. They often require a tertiary base (e.g., N,N-diisopropylethylamine - DIEA, N-methylmorpholine - NMM) and can be used for difficult couplings and fragment condensations peptide.combachem.comresearchgate.net. HATU, in particular, is known for its speed and low racemization, even with N-methyl amino acids peptide.combachem.com.
Table 1: Comparison of Coupling Reagents in Solution-Phase Synthesis
| Coupling Reagent | Additive | Typical Solvent(s) | Typical Temperature | Typical Reaction Time | Key Advantages | Key Disadvantages/Considerations | Citations |
| DCC | HOBt | DCM, DMF | 0°C to RT | 4-24 h | Insoluble byproduct aids separation; HOBt minimizes racemization. | Byproduct (DCU) can be difficult to remove completely. | prepchem.compublish.csiro.aupeptide.comnih.gov |
| EDC | HOBt | DCM, THF, DMF | 0°C to RT | Several hours | Water-soluble byproduct; suitable for aqueous media. | Less effective for difficult couplings compared to others. | peptide.comseplite.comwiley-vch.de |
| PyBOP | HOBt | DMF, DCM | RT | Shorter than DCC/EDC | High efficiency, useful for difficult couplings. | Requires a base; can be more expensive. | peptide.combachem.com |
| HATU | Base (e.g., DIEA) | DMF, DCM | RT | Fast (minutes) | Highly efficient, low racemization, effective for N-methyl amino acids. | Requires a base; can be more expensive. | peptide.combachem.com |
Segment Condensation Approaches in Solution Phase
Segment condensation involves coupling larger peptide fragments rather than individual amino acids. This strategy can be more efficient for synthesizing longer peptides by reducing the number of coupling and deprotection steps. BOC-LEU-GLY-OH can serve as a building block in such approaches. For instance, Boc-protected dipeptides are coupled with other dipeptide methyl esters to form tetrapeptides, which are then used in further fragment condensations . A tetrapeptide fragment, Boc-Phe-Lys(Ne-Cbz)-Leu-Gly-OH, was employed in the fragment condensation with a nonapeptide to construct a tridecapeptide, demonstrating the utility of dipeptide fragments in larger synthetic schemes publish.csiro.au.
Optimization of Reaction Conditions for Solution-Phase Synthesis
Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing side reactions.
Solvent Systems: Common solvents for LPPS include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) prepchem.comwiley-vch.demdpi.com. The choice of solvent impacts the solubility of reactants, intermediates, and byproducts, as well as reaction rates. For example, a mixture of DCM and DMF is often used for coupling reactions prepchem.com.
Temperature: Reactions are typically initiated at lower temperatures (e.g., 0°C) to control the exothermic nature of the coupling and minimize racemization, before being allowed to proceed at ambient temperature prepchem.comnih.gov.
Reaction Time: Coupling reactions can range from a few hours to over 24 hours, depending on the reagents, amino acids involved, and scale of the synthesis prepchem.comnih.gov. Optimization aims to ensure complete reaction without prolonged exposure that could lead to degradation or side product formation.
Stereochemical Control and Racemization Prevention in Solution-Phase Synthesis
Maintaining the stereochemical integrity of the amino acids is paramount in peptide synthesis. Racemization, the loss of optical purity, can occur during the activation of the carboxyl group.
Additives: The use of additives like HOBt and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is critical. They form activated esters that are less prone to racemization compared to the O-acylisourea intermediate formed by carbodiimides alone peptide.combachem.comamericanpeptidesociety.org.
Reagent Choice: Certain coupling reagents inherently lead to less racemization. Phosphonium and aminium reagents, especially those employing HOAt or Oxyma Pure, are known for their low racemization profiles peptide.combachem.com.
Reaction Conditions: Careful control of temperature and reaction time, along with the appropriate choice of base and solvent, also contributes to minimizing racemization peptide.com.
Solid-Phase Peptide Synthesis (SPPS) using BOC Strategy
Solid-phase peptide synthesis, pioneered by Bruce Merrifield, involves anchoring the C-terminal amino acid to an insoluble polymer support (resin). The peptide chain is then elongated stepwise by coupling protected amino acids, followed by deprotection of the N-terminal protecting group. Excess reagents and byproducts are removed by simple filtration and washing, greatly simplifying purification compared to LPPS iris-biotech.depeptide.com.
Resin Selection and Functionalization Strategies
The choice of resin and linker is crucial for the success of SPPS, particularly for the Boc strategy.
Boc Strategy Overview: In the Boc strategy, the α-amino group is protected by a Boc group, and side chains are protected by benzyl-based groups. Boc is removed using moderate acid (e.g., 50% TFA in DCM), while side-chain protecting groups and cleavage from the resin typically require strong acid, such as liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) seplite.compeptide.compeptide.comnih.govnih.gov. This strategy is not strictly orthogonal but is practically effective due to the difference in lability between Boc and benzyl (B1604629) groups peptide.com.
Resin Types and Linkers:
Merrifield Resin: The original resin used in SPPS, a chloromethylated polystyrene resin. It requires strong acidic conditions for cleavage peptide.compeptide.comiris-biotech.de.
PAM Resin (4-hydroxymethyl-phenylacetamidomethyl resin): This resin is widely used for Boc strategy and offers better stability to TFA compared to Merrifield resin. However, cleavage of the peptide from PAM resin typically requires strong acids like HF peptide.compeptide.comiris-biotech.de.
HMBA Resin (Hydroxymethyl benzoic acid linked resin): This type of resin allows for cleavage via nucleophilic agents (e.g., amines, hydrazine, alcohols, or bases like NaOH), enabling the synthesis of various C-terminal modifications such as amides or esters peptide.comiris-biotech.de.
HMBA-PEG Grafted Resins: These resins combine the HMBA linker with polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene bead. This structure enhances solvation, particularly in polar solvents, making them suitable for aqueous SPPS and the synthesis of longer or more hydrophobic peptides mdpi.comrsc.org. HMBA-PEG grafted resins are compatible with Boc chemistry mdpi.com.
Oxime Resin: Compatible with Boc chemistry, but its oxime ester linkage can be susceptible to TFA peptide.comiris-biotech.de.
Functionalization and Cleavage: The C-terminal amino acid is attached to the resin via a specific linker. The linker's design determines the conditions required for cleaving the completed peptide from the resin and simultaneously removing side-chain protecting groups. For Boc-based SPPS, cleavage typically involves strong acids like HF or TFMSA seplite.compeptide.compeptide.comnih.gov.
Table 2: Common Resins for Boc Strategy SPPS
| Resin Type | Linker Type | Cleavage Conditions | Suitability for Boc Strategy | Key Advantages/Considerations | Citations |
| Merrifield | Chloromethyl | Strong Acid (HF, TFMSA) | Compatible | Original SPPS resin; less stable to repeated TFA deprotections. | peptide.compeptide.comiris-biotech.de |
| PAM | Phenylacetamidomethyl | Strong Acid (HF, TFMSA) | Widely used | Better TFA stability than Merrifield; cleavage is harder. | peptide.compeptide.comiris-biotech.de |
| HMBA | Hydroxymethyl benzoic acid | Nucleophilic agents | Compatible | Allows various C-terminal modifications. | peptide.comiris-biotech.de |
| HMBA-PEG grafted | Hydroxymethyl benzoic acid linked to PEG-PS | Nucleophilic agents | Compatible | Improved solvation, useful for aqueous SPPS. | mdpi.comrsc.org |
| Oxime | Oxime ester | Nucleophilic agents or mild acid | Compatible | Oxime ester linkage susceptible to TFA. | peptide.comiris-biotech.de |
Compound Names:
BOC-LEU-GLY-OH
Boc-Leu-Gly-OMe
Boc-Ala-D-Leu-Nle-Gly-OMe
Boc-Ala-D-Leu-Nle-Gly-OH
H-Alg-Lys(Boc)-OMe
Boc-Alg-Gly-Ala-D-Leu-Nle-Gly-Alg-OMe
Boc-Alg-Gly-OH
Boc-Ile-Ala-OH
Boc-Phe-Lys(Ne-Cbz)-Leu-Gly-OH
H-Gly-Arg(NO2)-Asp(OBzl)-Ser(OBzl)-Arg(NO2)-Ser(OBzl)-Gly-Ser(OBzl)-Pro-OBzl
Boc-Gly-Ser(OBzl)-Pro-OBzl
Boc-Leu-Pro-OH
Trp-Leu-OMe
Ala-Gly-OMe
Boc-Leu-Pro-Trp-Leu-OMe
Boc-Ile-Ala-Ala-Gly-OMe
Boc-Val-OH
Boc-Ala-Val-Ala-Gly-OH
Boc-Phe-OH
Boc-Tyr(tBu)-OH
H-Gly-HMBA-PEG grafted resin
Coupling Efficiency and Optimization in SPPS
Solid-phase peptide synthesis (SPPS) relies on the efficient and sequential coupling of protected amino acids to a growing peptide chain anchored to a solid support. For BOC-LEU-GLY-OH, the coupling of N-terminal BOC-protected leucine (B10760876) to a glycine (B1666218) residue (or vice versa, depending on the synthesis direction) is a critical step. Optimization of this coupling involves several factors to maximize yield and minimize side reactions, such as racemization.
Key parameters for optimizing coupling efficiency include:
Amino Acid Equivalents: Using an excess of the incoming protected amino acid (typically 2-4 equivalents) is standard practice to drive the reaction to completion and ensure efficient coupling libretexts.org.
Coupling Reagents: Various coupling reagents activate the carboxyl group of the incoming amino acid. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to enhance reactivity and suppress racemization bachem.com. Other efficient reagents include phosphonium salts like HBTU, HATU, and COMU, which offer rapid coupling kinetics bachem.com.
Capping Protocols: To prevent the formation of deletion sequences (peptides lacking a specific amino acid), unreacted amino groups after a coupling step are often "capped" using reagents like acetic anhydride (B1165640). This blocks any free amine sites, ensuring that only fully elongated peptides proceed to the next coupling cycle nih.gov.
Cleavage Strategies and Product Isolation from Solid Support
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support (resin) and simultaneously deprotected if side chains are protected. For BOC-based SPPS, cleavage is typically achieved using strong acidic conditions.
Cleavage Cocktails: Trifluoroacetic acid (TFA) is the most common reagent for cleaving Boc-protected peptides from the resin genscript.comchempep.commdpi.com. Cleavage cocktails often include scavengers, such as triisopropylsilane (B1312306) (TIPS), ethanedithiol (EDT), or dithiothreitol (B142953) (DTT), to trap reactive carbocations generated during deprotection, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, or cysteine chempep.compeptide.com. A typical cleavage cocktail might consist of 90-95% TFA with scavengers mdpi.com.
Product Isolation: After cleavage, the peptide is usually precipitated from the cleavage cocktail by adding a cold non-solvent, such as diethyl ether mdpi.com. The precipitated peptide is then collected by filtration or centrifugation, washed, and dried. Further purification is typically performed using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) lcms.cznih.gov.
Microwave-Assisted Solid-Phase Peptide Synthesis in Aqueous Media
Microwave (MW) irradiation has emerged as a powerful tool to accelerate SPPS, significantly reducing reaction times and often improving yields and purity mdpi.comnih.govluxembourg-bio.com. Applying MW irradiation to aqueous media for SPPS offers an environmentally friendly alternative to traditional organic solvents mdpi.comresearchgate.net.
Aqueous MW-Assisted SPPS: This approach utilizes water as the reaction medium, often employing specially prepared amino acid nanoparticles to overcome solubility issues mdpi.comresearchgate.net. The microwave energy efficiently heats the reaction mixture, leading to rapid coupling and deprotection steps, often reducing reaction times from hours to minutes mdpi.comnih.gov. For instance, studies have shown that microwave-assisted SPPS in aqueous media can achieve efficient coupling of Boc-protected amino acids with reduced epimerization compared to organic solvent-based methods nih.govresearchgate.net. The synthesis of peptides like Leu-enkephalin and Val-Ala-Val-Ala-Gly-OH has been demonstrated using this protocol mdpi.com.
Chemo-Enzymatic Peptide Synthesis (CEPS)
Chemo-enzymatic peptide synthesis (CEPS) leverages the specificity and mild reaction conditions of enzymes to catalyze peptide bond formation. This approach can be particularly useful for synthesizing specific dipeptides or for avoiding harsh chemical conditions that might lead to racemization or degradation frontiersin.orgmdpi.comresearchgate.netgoogle.comgoogleapis.com.
Enzyme Catalysis: Proteases, such as thermolysin, chymotrypsin, and trypsin, can be employed in reverse to catalyze peptide bond formation rather than hydrolysis frontiersin.orgmdpi.comnih.gov. This enzymatic coupling can be performed in aqueous media, often under thermodynamic or kinetic control, to favor synthesis over hydrolysis mdpi.comresearchgate.nettaylorfrancis.com.
Dipeptide Synthesis: CEPS can be used to synthesize dipeptides like BOC-LEU-GLY-OH by reacting protected amino acid esters or amides with other amino acid derivatives. For example, carboxypeptidase Y can catalyze the synthesis of dipeptide esters and amides from amino acid esters and amides googleapis.comnih.gov. The use of enzymes allows for high stereochemical purity, as they are highly specific for their L-amino acid substrates googleapis.com.
Advanced Protecting Group Strategies for BOC-LEU-GLY-OH and Related Peptides
The strategic use of protecting groups is fundamental to successful peptide synthesis, ensuring that reactions occur at the desired sites and preventing unwanted side reactions.
Role of the N-terminal tert-Butoxycarbonyl (Boc) Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the α-amino function of amino acids in peptide synthesis, particularly in older Boc/Bzl SPPS strategies genscript.compeptide.comamericanpeptidesociety.orggenscript.comhighfine.comacs.orgthermofisher.combzchemicals.comnih.gov.
Protection Mechanism: The Boc group is introduced by reacting the free amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) highfine.comontosight.ai. It is stable under basic conditions, hydrazinolysis, and catalytic hydrogenolysis, making it compatible with various coupling reagents highfine.combzchemicals.com.
Deprotection: The primary advantage of the Boc group is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) genscript.comchempep.comgenscript.comthermofisher.comfiveable.me. The acid lability allows for selective deprotection of the N-terminus, exposing the amino group for the next coupling step in SPPS genscript.comgenscript.com. The by-products of Boc deprotection, isobutene and carbon dioxide, are generally volatile and non-reactive, minimizing side reactions ontosight.aibzchemicals.com.
Carboxyl Protection Strategies
To prevent unwanted reactions at the C-terminus, particularly during coupling or subsequent steps, the carboxyl group of amino acids or peptides is often protected.
Methyl Esters: Methyl esters are a common and easily introduced form of carboxyl protection. They can be prepared by standard esterification methods, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst libretexts.orggcwgandhinagar.com. Methyl esters are typically removed by hydrolysis under mild acidic or basic conditions, such as treatment with aqueous NaOH or LiOH libretexts.orgfiveable.me.
Benzyl Esters: Benzyl esters are another widely used carboxyl protecting group. They offer good stability during peptide synthesis and can be introduced by reacting the carboxylic acid with benzyl alcohol libretexts.orggcwgandhinagar.com. Removal of benzyl esters can be achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C) or by treatment with strong acids like HBr in acetic acid libretexts.orgfiveable.mepublish.csiro.au. Benzyl esters are more stable to acidic cleavage conditions than Boc groups, allowing for selective deprotection publish.csiro.au.
Compound List
N-tert-Butoxycarbonyl-L-leucylglycine (BOC-LEU-GLY-OH)
Leucine
Glycine
Trifluoroacetic acid (TFA)
Di-tert-butyl dicarbonate (Boc₂O)
N-hydroxybenzotriazole (HOBt)
N,N'-dicyclohexylcarbodiimide (DCC)
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
Acetic anhydride
Methanol
Benzyl alcohol
Dichloromethane (DCM)
Triisopropylsilane (TIPS)
Ethanedithiol (EDT)
Dithiothreitol (DTT)
Thiol-based reactive tags
Maleimide-functionalized solid support
Tert-butyl ester
Methyl ester
Benzyl ester
N-terminal tert-Butoxycarbonyl (Boc)
N-terminal fluorenylmethyloxycarbonyl (Fmoc)
Carboxybenzyl (Cbz)
4-methylbenzenesulfonyl
4-bromobenzenesulfonyl
Oxyma Pure
HBTU
HATU
COMU
DMTMM
N-methyl-2-pyrrolidinone (NMP)
N,N-Dimethylformamide (DMF)
4-dimethylaminopyridine (B28879) (DMAP)
Thioanisole
Trimethylsilyl bromide
Trimethylsilyl trifluoromethanesulfonate (B1224126)
Hydrogen fluoride (HF)
Hydrogen bromide (HBr)
Titanium tetrachloride
Allenone 4
HSi[OCH(CF₃)₂]₃
Valine
Phenylalanine
Tyrosine
Serine
Threonine
Cysteine
Aspartic acid
Glutamic acid
Asparagine
Glutamine
Histidine
Methionine
Tryptophan
Arginine
Orthogonal Protecting Group Chemistries in Peptide Assembly
Peptide synthesis relies heavily on the strategic use of protecting groups to ensure that only the desired chemical reactions occur at specific sites. Orthogonal protecting group strategies are paramount, allowing for the selective removal of one protecting group in the presence of others under distinct chemical conditions jocpr.combiosynth.com. This selectivity is crucial for the stepwise elongation of peptide chains without unwanted side reactions or premature deprotection of other functional groups.
The tert-butoxycarbonyl (Boc) group, present in BOC-LEU-GLY-OH, is a classic N-terminal protecting group known for its acid lability americanpeptidesociety.orglibretexts.org. It is typically removed using reagents such as trifluoroacetic acid (TFA) americanpeptidesociety.orglibretexts.orgthermofisher.com. This characteristic makes it compatible with strategies that employ base-labile protecting groups for side chains or other functionalities, creating an orthogonal system. For instance, in solid-phase peptide synthesis (SPPS), the commonly used Fmoc (9-fluorenylmethoxycarbonyl) strategy utilizes a base-labile Fmoc group for N-terminal protection, which is removed by mild bases like piperidine libretexts.orgiris-biotech.de. In contrast, Boc-protected amino acids require acidic conditions for deprotection.
While the Fmoc/tert-butyl (tBu) strategy is currently more prevalent due to its milder deprotection conditions and orthogonality iris-biotech.decsic.es, the Boc/benzyl (Bn) strategy, though less orthogonal as both groups are acid-labile, has historically been significant and remains relevant in specific applications. The Boc group's acid sensitivity allows for its removal under moderate acidic conditions (e.g., 50% TFA in dichloromethane), while benzyl-based protecting groups often require stronger acids peptide.com. The dipeptide BOC-LEU-GLY-OH, with its Boc-protected amine, can be readily coupled to a growing peptide chain or another protected amino acid, with the Boc group being selectively removed in a subsequent step to allow for further chain extension chemimpex.com.
| Protecting Group Strategy | N-terminal Protection | Side Chain Protection | N-terminal Deprotection | Side Chain Deprotection | Orthogonality | Key Advantages | Key Disadvantages |
| Boc/Bn | Boc (acid-labile) | Bn (acid-labile) | Moderate Acid (e.g., TFA) | Strong Acid (e.g., HF, TFMSA) | Quasi-orthogonal | Historically significant, suitable for specific sequences | Harsher deprotection conditions, potential for side reactions with strong acids |
| Fmoc/tBu | Fmoc (base-labile) | tBu (acid-labile) | Mild Base (e.g., Piperidine) | Moderate Acid (e.g., TFA) | Orthogonal | Mild conditions, high compatibility with automation, broad stability | Less suitable for base-sensitive sequences |
Synthesis of Structurally Modified Analogs and Peptidomimetics
BOC-LEU-GLY-OH serves as a foundational unit for synthesizing a wide array of modified peptides and peptidomimetics. These modifications aim to enhance stability, alter biological activity, improve pharmacokinetic properties, or introduce novel functionalities.
Incorporation of Non-Proteinogenic Amino Acids and β-Amino Acids
The incorporation of non-proteinogenic amino acids (npAAs) and β-amino acids into peptide sequences is a powerful strategy to generate analogs with distinct conformational, metabolic, and biological properties compared to their natural counterparts nih.govresearchgate.netabyntek.com. β-amino acids, with an extra methylene (B1212753) group in their backbone, can induce different secondary structures and often confer increased proteolytic stability researchgate.netnih.gov. Non-proteinogenic amino acids, in general, can improve peptide potency, permeability, and bioavailability nih.govfrontiersin.org.
BOC-LEU-GLY-OH can be readily employed in solid-phase or solution-phase synthesis to incorporate this dipeptide unit alongside npAAs or β-amino acids. Standard peptide coupling reagents can be used to link BOC-LEU-GLY-OH to these modified building blocks, or vice versa. For example, a growing peptide chain ending in glycine could be coupled to a Boc-protected npAA, or BOC-LEU-GLY-OH could be coupled to a β-amino acid derivative. The Boc group on leucine ensures that its N-terminus remains protected during coupling, while the free C-terminus of glycine allows for facile peptide bond formation chemimpex.com. The challenge often lies in the efficient synthesis and coupling of these modified amino acids, as ribosomal systems can have a bias against them nih.gov. However, chemical synthesis offers greater flexibility.
Functionalization via Photoinduced Decarboxylative Radical Addition Reactions
A sophisticated method for modifying the C-terminus of peptides involves photoinduced decarboxylative radical addition reactions epa.govrsc.orgsioc-journal.cn. These reactions utilize visible light and photocatalysts to generate radicals from carboxylic acids, which can then add to various substrates, such as alkenes or Michael acceptors rsc.orgprinceton.edu. The free carboxylic acid group of the glycine residue in BOC-LEU-GLY-OH makes it an ideal substrate for such transformations, enabling the introduction of diverse functional groups or carbon chains directly onto the peptide backbone's C-terminus princeton.eduthieme-connect.comresearchgate.net.
These reactions typically proceed under mild conditions, often in aqueous buffers, making them compatible with sensitive peptide structures princeton.edu. The process generally involves the photoinduced electron transfer (PET) from a photocatalyst to the carboxylic acid, leading to decarboxylation and the formation of an α-amino radical. This radical species then undergoes addition to an unsaturated substrate. For example, BOC-LEU-GLY-OH can be reacted with Michael acceptors in the presence of photoredox catalysts to achieve C-terminal functionalization researchgate.net. Such methods are valuable for late-stage functionalization of complex peptide molecules thieme-connect.com.
Example of Photoinduced Decarboxylative Radical Addition:
| Substrate (BOC-LEU-GLY-OH) | Michael Acceptor | Photocatalyst System | Reaction Conditions | Functionalized Product Type | Yield (Typical) | Reference |
| BOC-LEU-GLY-OH | Acrylonitrile | PC-1 (1 mol%) | Cs2CO3 (1.5 equiv.), DMF, r.t., 24h, λ=450 nm | C-terminal alkylated glycine | ~70-80% | researchgate.net |
| BOC-LEU-GLY-OH | Acrylonitrile | PC-2 (1 mol%) | Penn PhD photoreactor, λ=450 nm | C-terminal alkylated glycine | ~70-80% | researchgate.net |
| Aspartic/Glutamic Acid Derivatives | Olefins | Two Photoredox Catalysts | Visible light, MeCN−H2O (9:1), 110 °C, 20–24 h | Side-chain functionalized | Moderate | thieme-connect.com |
Note: PC-1 and PC-2 refer to specific photocatalysts used in the referenced study.
Cyclization Strategies for Macrocyclic Peptides
Macrocyclic peptides, characterized by a cyclic peptide backbone, often exhibit enhanced stability, improved receptor binding affinity, and unique pharmacological properties compared to their linear counterparts mit.edu. BOC-LEU-GLY-OH can serve as a crucial component in the synthesis of these cyclic structures.
Strategies for macrocyclization typically involve forming a new amide bond between the N-terminus of one amino acid and the C-terminus of another, or between amino acid side chains, to close a linear peptide precursor into a ring mit.edunih.govelte.hu. If BOC-LEU-GLY-OH is incorporated into a linear peptide sequence, its free C-terminal carboxyl group of glycine can be activated for cyclization. For instance, after assembling a linear peptide containing the BOC-LEU-GLY-OH unit and deprotecting its C-terminus, this carboxyl group can react with an amine functionality present elsewhere in the peptide chain (e.g., on a lysine side chain or the N-terminus of another residue) to form a lactam ring. Pseudoproline dipeptides, which can induce kinks in the peptide backbone, have also been noted to promote cyclization peptide.com. Solution-phase techniques, such as the p-nitrophenyl ester method, have been successfully employed for the cyclization of linear peptide fragments derived from Boc-protected precursors nih.gov.
Compound List
BOC-LEU-GLY-OH (N-tert-Butoxycarbonyl-L-leucylglycine)
L-leucine
Glycine
tert-Butoxycarbonyl (Boc) group
9-Fluorenylmethoxycarbonyl (Fmoc) group
Piperidine
Trifluoroacetic acid (TFA)
Benzyl (Bn) group
Non-proteinogenic amino acids (npAAs)
β-amino acids
Pseudoproline
Amide bond
Carboxylic acid group
Amino group
Alkyl radicals
Michael acceptors
Photocatalysts
Dipeptides
Macrocyclic peptides
Linear peptides
Peptidomimetics
Acrylonitrile
Advanced Analytical Characterization and Methodological Validation
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are paramount for confirming the chemical structure and identifying key functional groups within Boc-Leu-Gly-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the atomic connectivity and chemical environment within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of Boc-Leu-Gly-OH is expected to exhibit characteristic signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the leucine (B10760876) side chain, the glycine (B1666218) residue, and the peptide backbone amide protons. The tert-butyl protons of the Boc group typically appear as a singlet around 1.45 ppm . The leucine side chain's isopropyl methyl groups usually present as a doublet around 0.9-1.0 ppm, coupled to the leucine γ-methine proton, which resonates around 1.6-1.8 ppm. The leucine β-methylene protons are expected in the range of 1.5-1.7 ppm. The α-methine protons of both leucine and glycine, along with the amide NH protons, appear in the downfield region, typically between 4.0 and 5.5 ppm . The presence of two rotamers around the carbamate (B1207046) bond in Boc-protected dipeptides can sometimes lead to the observation of split signals for certain protons nih.gov. The methylene (B1212753) protons of the glycine residue are typically observed around 3.6-3.8 ppm researchgate.net.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary structural information. Key signals include the carbonyl carbons of the Boc group (around 154-155 ppm), the amide carbonyl (around 170-173 ppm), and the carboxylic acid carbonyl (around 172-174 ppm) rsc.orgmpg.de. The quaternary carbon and methyl carbons of the Boc tert-butyl group are observed around 77-78 ppm and 28-29 ppm, respectively rsc.org. The α-carbons of leucine and glycine typically resonate in the range of 52-53 ppm and around 43 ppm, respectively, with the leucine side chain carbons appearing in characteristic positions as well rsc.orgnih.gov.
Table 1: Representative ¹H and ¹³C NMR Data for Boc-Leu-Gly-OH
| Atom/Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Notes |
|---|---|---|---|
| Boc (tert-butyl) | ~1.45 (s, 9H) | ~28-29 (CH₃), ~77-78 (C) | Singlet due to symmetry. |
| Leu δ-CH₃ | ~0.9-1.0 (d, 6H) | ~13-14 | Doublet, coupled to γ-CH. |
| Leu γ-CH | ~1.6-1.8 (m, 1H) | ~22-24 | Methine proton. |
| Leu β-CH₂ | ~1.5-1.7 (m, 2H) | ~41-43 | Methylene protons. |
| Gly α-CH₂ | ~3.6-3.8 (m, 2H) | ~43 | Methylene protons. |
| Leu α-CH | ~4.1-4.3 (m, 1H) | ~52-53 | Methine proton. |
| Boc NH | ~5.0-5.5 (br, 1H) | ~154-155 | Carbamate proton. |
| Leu α-NH | ~4.8-5.2 (d, 1H) | ~54-55 | Amide proton. |
| Gly α-NH | ~7.0-8.0 (br, 1H) | ~170-173 | Amide proton. |
| Carboxylic C=O | Variable (br) | ~172-174 | Carboxylic acid carbonyl. |
| Amide C=O | - | ~170-173 | Amide carbonyl. |
Note: ¹H NMR data is representative of similar Boc-dipeptide methyl esters , and ¹³C NMR ranges are based on related Boc-dipeptides rsc.org and general peptide analysis.
Mass Spectrometry (MS) for Molecular Weight and Purity
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of Boc-Leu-Gly-OH. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.
The molecular formula of Boc-Leu-Gly-OH is C₁₃H₂₄N₂O₅, with a calculated monoisotopic mass of approximately 288.17 Da avantorsciences.comscbt.com. In positive ion mode ESI-MS, the protonated molecular ion, [M+H]⁺, is typically observed at m/z 289.17. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for unambiguous confirmation of the elemental composition. For instance, an exact mass measurement of 289.1712 for [M+H]⁺ would strongly support the proposed structure. Fragmentation patterns observed in MS/MS experiments can further corroborate the presence of leucine and glycine residues and the Boc protecting group.
Table 2: Mass Spectrometry Data for Boc-Leu-Gly-OH
| Ion Type | Expected m/z | Technique | Notes |
|---|---|---|---|
| [M+H]⁺ | 289.1712 | ESI-MS | Protonated molecular ion. |
| [M+Na]⁺ | 311.1531 | ESI-MS | Sodium adduct ion. |
| Exact Mass | 288.1580 | HRMS | Calculated for C₁₃H₂₄N₂O₅. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared spectroscopy is used to identify the presence of characteristic functional groups within Boc-Leu-Gly-OH. The spectrum is expected to display absorption bands corresponding to the amide linkages, the carboxylic acid moiety, and the tert-butoxycarbonyl (Boc) protecting group.
Table 3: Characteristic IR Absorption Bands for Boc-Leu-Gly-OH
| Functional Group | Wavenumber (cm⁻¹) | Band Type | Notes |
|---|---|---|---|
| O-H (Carboxylic acid) | 2500-3300 | Broad, s | Hydrogen-bonded. |
| N-H (Amide, Boc) | 3200-3500 | m, s | Amide and carbamate NH stretches. |
| C=O (Amide I) | 1630-1680 | s | Peptide backbone carbonyl stretch. |
| C=O (Boc Carbamate) | 1700-1730 | s | Carbonyl of the tert-butoxycarbonyl group. |
| C=O (Carboxylic acid) | 1700-1725 | s | Carboxylic acid carbonyl stretch. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Solution
Circular Dichroism (CD) spectroscopy is a technique used to assess the chirality and conformational properties of molecules in solution. For peptides, CD spectra can provide insights into secondary structural elements such as α-helices, β-sheets, and β-turns. For a simple dipeptide like Boc-Leu-Gly-OH, the CD spectrum primarily reflects the inherent chirality of the L-leucine residue. While specific conformational data for such short peptides may be less pronounced compared to larger peptides or proteins, CD can still be used to confirm the presence of chiral centers and to study conformational preferences in different solvent environments ias.ac.innih.govresearchgate.net. The spectra can also be influenced by the aromatic residues if present in longer sequences, or by specific motifs like the Pro-Gly β-turn nih.gov. For Boc-Leu-Gly-OH, CD spectroscopy would confirm the L-configuration of leucine and potentially reveal solvent-dependent conformational states.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for determining the purity of Boc-Leu-Gly-OH and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC)
High-Performance Liquid Chromatography (HPLC), especially Reversed-Phase HPLC (RP-HPLC), is the gold standard for assessing the purity of peptides and related compounds.
RP-HPLC typically employs a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, often a gradient mixture of water and acetonitrile, frequently acidified with trifluoroacetic acid (TFA) to improve peak shape and resolution . The purity of Boc-Leu-Gly-OH is generally reported to be high, often exceeding 95% or 99% as determined by HPLC analysis glbiochem.com. The retention time is dependent on the specific chromatographic conditions (column type, mobile phase composition, flow rate, and temperature), but for similar Boc-protected dipeptides, retention times typically range from approximately 20 to 60 minutes . The UV detector, commonly set at 210-230 nm, is used to monitor the elution of the peptide.
Table 4: HPLC Purity and Retention Time for Boc-Leu-Gly-OH
| Technique | Stationary Phase | Mobile Phase | Purity | Typical Retention Time (min) | Notes |
|---|---|---|---|---|---|
| RP-HPLC | C18 | Water/Acetonitrile gradient (e.g., with TFA) | ≥ 95-99% | 20-60 | Purity assessed by UV detection. |
Compound List
The following compounds are mentioned in the context of the analytical characterization of Boc-Leu-Gly-OH:
Table 5: Compounds Mentioned
Chiral Chromatography for Enantiomeric Purity and Amino Acid Chirality Determination
Chiral chromatography is indispensable for determining the enantiomeric purity of chiral compounds, including amino acids and peptides. For BOC-LEU-GLY-OH, this technique is vital to confirm the stereochemical integrity of its constituent amino acids, L-leucine and L-glycine. L-glycine is achiral, but L-leucine possesses a chiral center. Ensuring that the leucine residue is exclusively in the L-configuration is critical, as the D-isomer would represent an impurity with potentially different biological and chemical properties.
Various chiral stationary phases (CSPs) are utilized for separating enantiomers. These CSPs can be based on polysaccharides, proteins, cyclodextrins, or macrocyclic glycopeptides, among others. The separation mechanism typically involves differential interactions (e.g., hydrogen bonding, π-π interactions, steric repulsion) between the chiral selector on the stationary phase and the enantiomers of the analyte.
While specific published chiral chromatographic data for BOC-LEU-GLY-OH is not extensively detailed in the provided search results, general principles for N-protected amino acids and small peptides indicate that methods employing CSPs like those based on teicoplanin or quinine/quinidine selectors are effective for separating enantiomers of amino acids and small peptides chromatographytoday.com. For N-protected amino acids, brush-type and cyclodextrin (B1172386) CSPs are also commonly used chromatographytoday.com. The mobile phase composition, typically a mixture of organic solvents (e.g., hexane, ethanol, acetonitrile) often with additives like formic acid or buffer salts, is optimized to achieve baseline separation of enantiomers.
X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography provides high-resolution three-dimensional structural information about molecules in the crystalline state. For BOC-LEU-GLY-OH, X-ray diffraction studies can reveal detailed insights into its molecular conformation, including bond lengths, bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonding and crystal packing. This information is crucial for understanding the molecule's behavior in solid form and can correlate with its behavior in solution.
While direct X-ray crystallographic data for BOC-LEU-GLY-OH itself was not found in the provided search results, studies on related Boc-protected di- and tripeptides offer valuable context. For instance, N-tert-butyloxycarbonyl-L-leucyl-L-aminosuccinyl-L-phenylalaninamide has been shown to crystallize in the orthorhombic space group P2(1)2(1)2(1) and adopt a type II' β-bend conformation, stabilized by a weak intramolecular hydrogen bond cnr.itnih.gov. Similarly, N-tert-butyloxycarbonyl-D-leucyl-L-phenylalanylethanolamide exhibits a β-turn II' conformation stabilized by intramolecular hydrogen bonding nih.gov. These studies highlight the tendency of Boc-protected peptide fragments to adopt specific secondary structures, such as β-turns, in the solid state, often mediated by intramolecular hydrogen bonds involving the Boc carbonyl oxygen and peptide NH groups researchgate.netresearchgate.net. The conformation of the Boc group itself (cis or trans) can also be influenced by crystal packing and intermolecular interactions researchgate.net.
Analytical Method Validation and Utilization of Reference Standards
Analytical method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For compounds like BOC-LEU-GLY-OH, methods such as High-Performance Liquid Chromatography (HPLC) are commonly used for purity assessment and quantification. Validation parameters typically include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components (e.g., impurities, degradation products).
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, temperature, flow rate).
Reference standards are essential for analytical method validation and routine analysis. A highly pure, well-characterized sample of BOC-LEU-GLY-OH serves as a reference standard for calibration curves, system suitability tests, and as a benchmark for purity determination scbt.comchemimpex.com. For instance, HPLC is frequently used to determine the purity of BOC-LEU-GLY-OH, with specifications often requiring ≥99.0% purity chemimpex.com. The optical rotation, such as [α]D20 = -20 ± 2º (c=1 in DMF) chemimpex.com or [α]D20 −25±0.5°, c = 2% in acetic acid , is also a critical parameter measured using a polarimeter, often as part of the quality control and validation process to confirm the correct enantiomeric form.
Compound Name Table
| Common Name | IUPAC Name | CAS Number |
| BOC-LEU-GLY-OH | 2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid | 32991-17-6 |
| Boc-L-leucine | (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid | 13139-15-6 |
| Boc-Glycine | (tert-Butoxycarbonyl)aminoacetic acid | 4530-20-5 |
| N-Boc-Leu-Gly-OH | N-(tert-Butoxycarbonyl)-L-leucylglycine | 32991-17-6 |
Conformational Analysis and Molecular Dynamics Studies
Theoretical Approaches to Conformational Sampling
Conformational sampling aims to identify all low-energy structures a molecule can adopt. This is achieved through various computational methodologies, often used in conjunction.
Molecular Mechanics (MM) is a computational method that models molecular systems using classical mechanics. It relies on force fields, which are sets of equations and parameters that describe the potential energy of a molecule as a function of its atomic coordinates. For BOC-LEU-GLY-OH, MM force fields (such as OPLS-AA or ff19SB) are employed to represent the bonded (bonds, angles, torsions) and non-bonded (van der Waals, electrostatic) interactions between atoms wikipedia.orgambermd.org.
Energy minimization is a core technique within MM. It uses optimization algorithms (e.g., steepest descent, conjugate gradient) to systematically adjust atomic positions to find local minima on the potential energy surface wikipedia.orgsmu.edu. This process effectively removes steric clashes and strains, leading to geometrically optimized structures that represent stable conformers of the dipeptide. Multiple starting conformations are typically minimized to explore different regions of the conformational space and identify several low-energy structures ambermd.orgacs.org. The inclusion of solvation effects, often through implicit solvent models or explicit solvent simulations, is also critical for accurately representing the dipeptide's behavior in solution ambermd.orgresearchgate.netresearchgate.net.
Quantum Chemical (QM) methods, such as Density Functional Theory (DFT) and ab initio methods, provide a more rigorous approach to calculating molecular energies and properties by solving approximations of the Schrödinger equation. For small molecules like dipeptides, QM calculations can offer high accuracy, essential for validating MM force fields or for detailed analysis of specific interactions.
QM calculations are instrumental in:
Parameterization of Force Fields: High-accuracy QM calculations are used to scan potential energy surfaces (e.g., dihedral angles like φ, ψ, χ) of model peptides and dipeptides. These QM-derived energies are then used to fit the parameters (e.g., Fourier coefficients for torsional potentials) in MM force fields, enhancing their accuracy smu.eduacs.org.
Analysis of Electronic Properties: QM methods can elucidate the electronic nature of peptide bonds, including distortions from planarity and the influence of substituents on these distortions nih.govscispace.compeerj.com.
Accurate Energy Calculations: For specific, critical conformations or transition states, QM calculations can provide highly accurate relative energies, which are valuable for understanding thermodynamic stabilities researchgate.netnih.gov. Methods like DFT (e.g., B3LYP, PBE0) with various basis sets (e.g., 6-31G(d), 6-31+G(d,p)) are commonly applied to dipeptide models researchgate.netnih.govnih.gov.
| QM Method/Approach | Typical Application in Peptide Conformation | Key Contributions |
| DFT | Force field parameterization, energy scans, bond geometry analysis | Provides accurate potential energy surfaces for dihedral angles; analyzes electronic contributions to peptide bond planarity; used for geometry optimization of peptide models researchgate.netacs.orgnih.govpeerj.comnih.gov |
| Ab Initio | High-accuracy energy calculations, parameterization | Offers rigorous treatment of electronic structure; used for detailed analysis of interactions and transition states; can be computationally intensive researchgate.netnih.gov |
| QM/MM | Studying larger systems with QM accuracy in active sites | Combines QM for reactive centers with MM for the surrounding environment, useful for enzyme mechanisms but less directly for small dipeptide conformation analysis alone wikipedia.org |
Molecular Dynamics (MD) simulations extend energy minimization by incorporating the kinetic energy of atoms, allowing the system to evolve over time according to classical equations of motion. This provides a dynamic picture of molecular behavior, revealing flexibility and the transitions between different conformational states.
For BOC-LEU-GLY-OH, MD simulations are used to:
Explore Conformational Space: By simulating the dipeptide's movement over picoseconds to nanoseconds or even microseconds, MD can sample a wide range of conformations.
Generate Conformational Ensembles: The collection of structures sampled over a simulation represents the conformational ensemble of the molecule. This ensemble is crucial for understanding the distribution of states and their thermodynamic properties researchgate.netnih.govacs.orgacs.orgbiorxiv.org.
Enhance Sampling: Techniques like Replica Exchange Molecular Dynamics (REMD) and its accelerated variants (e.g., Reservoir-REMD) are employed to overcome energy barriers and improve the sampling of rare events or slow conformational transitions, which are common in peptides researchgate.netnih.govacs.orgacs.orgbiorxiv.org. These methods have been benchmarked on systems like alanine (B10760859) dipeptide and leucine (B10760876) dipeptide researchgate.netnih.govacs.orgbiorxiv.org.
Simulate in Different Environments: MD can be performed in vacuum, explicit solvent, or implicit solvent models to assess the impact of the environment on conformational preferences ambermd.org.
A typical MD simulation workflow involves initial energy minimization, followed by a heating phase to reach the target temperature, and finally a production phase where the trajectory is recorded ambermd.org.
Quantum Chemical (QM) Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Investigation of Preferred Conformations
Peptides can adopt various secondary structural motifs, including extended conformations, β-turns, 3₁₀-helices, and α-helices. For a dipeptide like BOC-LEU-GLY-OH, the possibilities are more limited, but the interplay of its residues dictates its preferred local structures.
Studies on related dipeptides, such as alanine and glycine (B1666218) dipeptides, have identified several low-energy conformers, often characterized by specific dihedral angles (φ, ψ) acs.orgresearchgate.net. These include:
Extended Conformations: Characterized by dihedral angles close to those found in β-sheets.
β-turns: These are four-residue structures that reverse the peptide chain direction, stabilized by an i → i+3 hydrogen bond. While a dipeptide cannot form a full β-turn, it can adopt conformations that are precursors or mimic parts of a β-turn unirioja.esnih.govacs.org.
Helical Conformations: Shorter helical structures like 3₁₀-helices can be adopted by short peptide segments.
| Conformation Type | Characteristic Dihedral Angles (φ, ψ) [degrees] | Stabilizing Interactions (Typical) | Relevance to Dipeptides |
| Extended | φ ≈ ±180, ψ ≈ ±180 | Backbone-backbone H-bonds | Can be adopted by dipeptides |
| β-turn (Type I) | φi ≈ -60, ψi ≈ -30; φi+1 ≈ -90, ψi+1 ≈ 0 | i → i+3 backbone H-bond | Dipeptides can mimic turn elements |
| 3₁₀-helix | φ ≈ -60, ψ ≈ -30 | i → i+3 backbone H-bond | Accessible for short segments |
| α-helix | φ ≈ -57, ψ ≈ -47 | i → i+4 backbone H-bond | Less common for dipeptides alone |
Intramolecular Interactions and Hydrogen Bonding Networks Analysis
Intramolecular interactions are key to stabilizing specific peptide conformations. Hydrogen bonds, in particular, play a critical role in defining secondary structures like β-turns and helices.
For BOC-LEU-GLY-OH, potential intramolecular interactions include:
Hydrogen Bonds: The backbone amide NH group can form hydrogen bonds with the carbonyl oxygen of a preceding residue (i → i+3 for β-turns, i → i+2 for 3₁₀-helices). The Boc protecting group itself can also participate in hydrogen bonding, for example, between its carbonyl oxygen and a backbone NH group, which is characteristic of certain β-turn structures nih.gov.
Hydrophobic Interactions: The leucine side chain, an isobutyl group, can engage in hydrophobic interactions with other parts of the molecule or with solvent molecules.
Electrostatic Interactions: The polar nature of the peptide bond and the terminal groups contributes to electrostatic interactions, which are influenced by the surrounding environment. The distribution of partial charges on atoms, as revealed by QM calculations, dictates the strength and directionality of these interactions smu.eduresearchgate.net.
The analysis of these interactions, often through distance and angle measurements in MD trajectories or QM calculations, helps to identify which conformations are energetically favored and how they are stabilized. For instance, the proximity of a carbonyl oxygen to a backbone NH group can lead to a favorable electrostatic interaction, contributing to the stability of a specific dihedral angle arrangement researchgate.net.
Influence of Protecting Groups and Side Chains on Peptide Conformation
The tert-butoxycarbonyl (Boc) protecting group at the N-terminus and the terminal hydroxyl group at the C-terminus significantly influence the conformational behavior of BOC-LEU-GLY-OH.
Boc Group: The bulky Boc group can impose steric constraints and alter the electronic distribution around the N-terminus. Its presence can affect the accessibility of the peptide bond and influence the dihedral angles around the N-Cα bond (φ). The carbonyl oxygen of the Boc group can also participate in intramolecular hydrogen bonding, potentially stabilizing certain turn-like structures nih.gov.
Leucine Side Chain: The branched, hydrophobic isobutyl side chain of leucine introduces steric bulk and hydrophobicity. This can influence the packing of the molecule, affect the accessibility of the peptide backbone to solvent, and bias conformational sampling towards states that minimize unfavorable steric clashes or maximize favorable hydrophobic interactions. The flexibility of the leucine side chain itself (e.g., χ₁ dihedral angle) adds another layer of conformational complexity acs.orgias.ac.in.
Glycine Residue: Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, offers minimal steric hindrance. This allows the backbone dihedral angles (φ, ψ) around the glycine residue to explore a broader range of conformations compared to residues with bulkier side chains, potentially facilitating the adoption of various turn structures ias.ac.in.
Studies on blocked dipeptides highlight the importance of these groups in defining the conformational preferences and in the parameterization of force fields used for larger peptide systems acs.orgresearchgate.net. The combined effects of the Boc group, the leucine side chain, and the glycine residue dictate the specific ensemble of conformations accessible to BOC-LEU-GLY-OH.
Biochemical and Mechanistic Investigations of Boc Leu Gly Oh Derivatives
Enzymatic Assays and Substrate Specificity
Investigations into the enzymatic activity related to BOC-LEU-GLY-OH and its derivatives primarily revolve around their use as substrates or their role in enzyme inhibition.
Studies with Convertases and Proteolytic Enzymes
While direct studies on BOC-LEU-GLY-OH as a substrate for specific convertases or proteolytic enzymes are not extensively detailed in the provided search results, related compounds highlight the significance of the Leu-Gly sequence in enzymatic contexts. For instance, Boc-Leu-Gly-Arg-AMC has been identified as a fluorogenic substrate for convertases, utilized in enzymatic assays to detect their activity acs.orgnih.govbeilstein-journals.org. This suggests that peptide sequences incorporating Leu-Gly are recognized by certain enzymatic systems. Furthermore, dipeptide nitriles derived from N-(tert-butoxycarbonyl)leucylglycine have been evaluated as inhibitors of cysteine proteinases, such as cathepsins, indicating the potential for Boc-Leu-Gly derivatives to interact with proteolytic enzymes nih.gov. Studies on complement activation by biomaterials have shown that substrates like BOC-Leu-Gly-Arg-pNA are cleaved by complement convertases, further emphasizing the role of this peptide sequence in enzymatic cascades mdpi.com.
Mechanistic Characterization of Peptide Bond Cleavage
The primary focus regarding the mechanistic characterization of BOC-LEU-GLY-OH in the context of peptide bond cleavage pertains to the removal of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is typically removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or other acidic reagents, to liberate the free amine for further peptide elongation or modification researchgate.netscbt.com. This deprotection mechanism involves the protonation and subsequent cleavage of the carbamate (B1207046) linkage, releasing tert-butyl carbocation and carbon dioxide, and yielding the free amine. While this describes the chemical lability of the Boc group, the enzymatic cleavage of the peptide bond within the Leu-Gly sequence itself by specific proteases would follow general proteolytic enzyme mechanisms, involving nucleophilic attack at the carbonyl carbon of the peptide bond mpg.de. However, specific mechanistic studies detailing the enzymatic hydrolysis of the peptide bond in BOC-LEU-GLY-OH are not directly available.
Modulation of Biochemical Pathways
BOC-LEU-GLY-OH derivatives and related compounds have been explored for their ability to modulate key biochemical pathways, particularly those involving G-protein coupled receptors and specific enzymes.
Allosteric Modulation of G-Protein Coupled Receptors (e.g., Dopamine (B1211576) D2 Receptor)
The neuropeptide Pro-Leu-Gly-NH2 (PLG) and its peptidomimetic derivatives have been extensively studied as allosteric modulators of the dopamine D2 receptor beilstein-journals.orgbeilstein-journals.orgnih.govnih.govresearchgate.net. These studies have demonstrated that structural modifications to the PLG scaffold can yield compounds that either enhance (positive allosteric modulators) or decrease (negative allosteric modulators) the binding of dopamine agonists to the D2 receptor. Notably, N-Boc-L-leucine (Boc-Leu-OH) has been used as a precursor in the synthesis of these PLG peptidomimetics, highlighting the indirect involvement of Boc-protected leucine (B10760876) in dopamine receptor modulation [4 from previous search]. This research underscores the significance of peptide sequences, including those involving leucine and glycine (B1666218), in interacting with and modulating the function of G-protein coupled receptors like the dopamine D2 receptor.
Enzyme Inhibition Studies (e.g., α-amylase, butyrylcholinesterase)
Research into enzyme inhibition has explored the potential of peptides and their derivatives to modulate the activity of enzymes involved in metabolic processes. Studies investigating α-amylase inhibition have synthesized and tested various peptides, including those incorporating Boc-protected amino acids, demonstrating inhibitory activity. For example, novel short α-/β-mixed peptides, such as N(Boc)-Gly-β-Leu–OCH3 and related compounds, have shown α-amylase inhibitory potential, with one peptide exhibiting significant inhibition researchgate.netnih.govnih.govmtu.edu. These findings suggest that Boc-protected leucine derivatives can play a role in the inhibition of α-amylase.
| Peptide Derivative | α-Amylase Inhibition (%) |
| N(Boc)-Gly-β-Leu–OCH3 (14) | 18.51 |
| N(Boc)-O(Bz)α-Ser-β-Leu–OCH3 (16) | 45.22 |
| N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3 (17) | 17.05 |
Table 1: α-Amylase inhibitory activity of synthesized peptides researchgate.netnih.govnih.govmtu.edu.
Regarding butyrylcholinesterase (BChE) inhibition, while studies have explored various carbamates and natural compounds as BChE inhibitors, direct investigations involving BOC-LEU-GLY-OH are not prominent in the search results. However, the general field of cholinesterase inhibition is active, with research focusing on selective BChE inhibitors for conditions like Alzheimer's disease mdpi.comnih.govnih.govnih.gov.
Molecular Interaction Studies (e.g., peptide-membrane interactions)
The interaction of peptides with biological membranes is a critical area of research, influencing cellular processes, drug delivery, and membrane integrity. Studies investigating dipeptide interactions with lipid membranes often focus on the self-assembly properties, charge, and hydrophobicity of the peptides. For example, diphenylalanine (FF) and dityrosine (B1219331) (YY) dipeptides have been shown to interact with lipid membranes, leading to effects such as membrane deformation, wetting, and the formation of cytoskeleton-like structures acs.orgnih.govresearchgate.netfrontiersin.orgchemrxiv.org. These interactions are influenced by factors like peptide sequence, metal ion stabilization, and the lipid composition of the membrane acs.orgnih.govresearchgate.netfrontiersin.orgchemrxiv.org. Other research has explored the role of peptide-membrane interactions in modulating ion transport through channels, using modified gramicidin (B1672133) peptides with acyl chains and non-natural amino acids to influence membrane association nih.govmpg.de. While these studies provide a general understanding of peptide-membrane interactions, specific investigations detailing the membrane interaction mechanisms of BOC-LEU-GLY-OH itself were not found.
Compound List:
BOC-LEU-GLY-OH (N-tert-Butoxycarbonyl-L-leucylglycine)
Pro-Leu-Gly-NH2 (PLG)
Boc-Leu-OH (N-tert-Butoxycarbonyl-L-leucine)
Boc-Leu-Gly-Arg-AMC
Boc-Leu-Gly-Arg-pNA
N-(tert-Butoxycarbonyl)leucylglycine nitrile
N(Boc)-Gly-β-Leu–OCH3
N(Boc)-O(Bz)α-Ser-β-Leu–OCH3
N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3
Diphenylalanine (FF)
Dityrosine (YY)
Gramicidin A derivatives
Medicinal Chemistry and Peptide Based Drug Design Principles
Design of Peptidomimetics and Bioisosteres
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to enhance their drug-like properties, such as stability and bioavailability. slideshare.netdiva-portal.org The development of these molecules often involves strategies to constrain their conformation or modify their chemical makeup to improve interaction with biological targets. slideshare.net
Strategy for Conformationally Constrained Analogs of Peptides
Constraining the conformation of a peptide is a key strategy to increase its potency and selectivity by reducing the number of accessible conformations and locking it into its bioactive shape. slideshare.net This can be achieved through various methods, including cyclization and the introduction of rigid structural elements. slideshare.netfrontiersin.org
For instance, research on analogs of Pro-Leu-Gly-NH2 (PLG), a tripeptide that modulates dopamine (B1211576) receptors, has led to the development of highly rigid peptidomimetics. nih.govnih.gov One such approach involves creating bicyclic lactam structures that mimic a specific type of protein turn (β-turn), which is thought to be the bioactive conformation. nih.gov While BOC-LEU-GLY-OH itself is a linear dipeptide, its constituent amino acids, leucine (B10760876) and glycine (B1666218), are components of such peptidomimetic design strategies. For example, N-Boc-L-leucine monohydrate (Boc-Leu-OH) is utilized in the synthesis of L-prolyl-L-leucyl-glycinamide peptide mimetics. medchemexpress.com
The synthesis of these constrained analogs can be complex. For example, the creation of a spiro bicyclic lactam type II β-turn mimic of PLG demonstrated high activity. nih.gov These studies highlight how components of simple peptides like Leu-Gly can be incorporated into more complex, conformationally restricted scaffolds to achieve desired biological effects.
Rational Design Principles for Modifying Peptidic Backbone and Side Chains
Modifying the backbone and side chains of peptides is a fundamental aspect of rational drug design aimed at improving stability and bioactivity. rsc.org
Backbone Modifications: A primary goal of backbone modification is to enhance a peptide's resistance to enzymatic degradation. rsc.org This can involve replacing standard amide bonds with more stable alternatives or incorporating non-standard amino acids like N-methylated or β-amino acids. rsc.orgbachem.com For example, replacing a dipeptide unit within a larger peptide with a triazole ε-amino acid has been shown to act as a surrogate that can maintain the desired helical structure. nih.gov
Lead Optimization Strategies
Lead optimization is the process of refining a promising drug candidate to improve its efficacy, safety, and pharmacokinetic properties. For peptide-based drugs, this often involves modifications to the termini, altering amino acid configurations, or truncating the peptide sequence. diva-portal.org
N- and C-Terminal Modifications for Enhanced Bioactivity or Stability
The N- and C-termini of peptides are often susceptible to degradation by exopeptidases. frontiersin.orgnih.gov Modifying these termini can significantly enhance a peptide's stability and, consequently, its therapeutic potential. nih.govcreative-proteomics.com
The tert-butoxycarbonyl (Boc) group on the N-terminus of BOC-LEU-GLY-OH is a prime example of such a modification. The Boc group is a widely used protecting group in peptide synthesis. rsc.org It prevents the N-terminal amine from participating in unwanted reactions during the step-by-step assembly of a peptide chain. springernature.com Beyond its role in synthesis, N-terminal modifications like acetylation can mimic natural proteins and increase stability by preventing degradation by aminopeptidases. lifetein.com The bulky Boc group can also enhance stability and solubility, which is beneficial in the development of peptide-based drugs. chemimpex.com
Similarly, C-terminal modifications, such as amidation, neutralize the negative charge of the carboxyl group and can prevent degradation by carboxypeptidases. creative-proteomics.com These modifications can lead to a more stable and bioactive peptide that more closely resembles a native protein. lifetein.com
Table 1: Common Terminal Modifications and Their Effects
| Modification | Terminus | Effect on Peptide | Reference |
|---|---|---|---|
| Acetylation | N-terminus | Increases stability by preventing degradation, mimics natural proteins. | nih.gov |
| Boc Group | N-terminus | Protects the amino group during synthesis, can enhance stability and solubility. | chemimpex.com |
| Amidation | C-terminus | Neutralizes charge, prevents enzyme degradation, mimics native proteins. | creative-proteomics.com |
Amino Acid Configuration Alterations (e.g., L/D replacements) and Their Impact on Activity
Most amino acids in nature exist in the L-configuration. planthealth.es Replacing these with their D-isomers is a powerful strategy in peptide drug design. nih.gov Peptides containing D-amino acids are often more resistant to proteolytic degradation because the enzymes that break down peptides are specific for L-amino acids.
This increased stability can lead to a longer half-life in the body and enhanced biological activity. For example, a study on an IL-15 antagonist peptide found that replacing L-alanine with D-alanine increased the peptide's inhibitory effect five-fold. nih.gov Similarly, the incorporation of D-amino acids at the termini of peptides has been shown to increase their half-life in plasma.
However, the effect of L/D replacement is not always predictable. In some cases, it can decrease or have no effect on activity. nih.gov Therefore, each substitution must be empirically tested. The biological activity of peptides containing D-amino acids can differ significantly from their all-L-amino acid counterparts. asm.orgnih.gov
Truncation and Deletion Analogues in Peptide Optimization
Truncation, the removal of amino acids from the ends of a peptide, is a common strategy to identify the minimal active sequence required for biological activity. diva-portal.org This approach can lead to smaller, more cost-effective, and potentially more "drug-like" molecules. nih.gov
For many peptides, only a small portion of the amino acid sequence is responsible for its biological function. nih.gov By systematically creating truncated analogs, researchers can pinpoint these essential residues. diva-portal.org For instance, studies on conotoxins, which are peptides found in the venom of cone snails, have shown that truncated versions can retain biological activity while being more amenable to chemical optimization. nih.gov
However, truncation can also negatively impact a peptide's stability and activity, as it may disrupt the conformation necessary for binding to its target. nih.gov If truncation proves detrimental, other strategies like creating deletion analogs, where internal residues are removed, may be explored. researchgate.net
In Vitro Biological Evaluation of Peptide Derivatives
The in vitro biological evaluation of peptide derivatives is a critical step in drug discovery, providing essential data on their bioactivity and potential as therapeutic agents. This process involves a series of assays designed to assess the interaction of these peptides with their biological targets and their effects on cellular functions.
Receptor binding assays are fundamental in determining the affinity and specificity of peptide derivatives for their target receptors. nih.govbmglabtech.com These assays measure the strength of the interaction between a ligand (the peptide derivative) and its receptor, often quantified by the equilibrium dissociation constant (KD) or the half-maximal inhibitory concentration (IC50). nih.govbmglabtech.com Radioligand binding assays, for instance, utilize a radiolabeled version of a known ligand to compete with the unlabeled peptide derivative for binding to the receptor. nih.gov The ability of the peptide derivative to displace the radioligand provides a measure of its binding affinity. nih.govbohrium.com
Time-resolved fluorescence resonance energy transfer (TR-FRET) assays offer a non-radioactive alternative for quantifying binding kinetics. bmglabtech.combohrium.com These homogeneous assays are less prone to interference from media components and can provide detailed information on the association and dissociation rates of the peptide-receptor complex. bmglabtech.combohrium.com
Selectivity profiling is equally important and involves testing the peptide derivative against a panel of different receptors. This helps to determine whether the peptide binds specifically to its intended target or if it exhibits off-target binding, which could lead to undesirable side effects. mdpi.com High selectivity is a desirable characteristic for a drug candidate, as it minimizes the potential for off-target effects. mdpi.com
A study on GnRH (Gonadotropin-releasing hormone) peptide agonists illustrates the application of these assays. Researchers developed and optimized both radioligand-binding competition association assays and TR-FRET-based methods to determine the kinetic binding parameters of 12 different GnRH peptide agonists. bohrium.com These assays allowed for the quantification of binding affinities and provided insights into the structure-kinetic relationships of these peptides. bohrium.com
Cell-based assays are crucial for evaluating the biological effects of peptide derivatives in a more physiologically relevant context. These assays can assess a wide range of cellular responses, including cytotoxicity, antiproliferative activity, and apoptosis. mdpi.comchelatec.com
Cytotoxicity Assays: These assays determine the toxicity of peptide derivatives to cells. mdpi.comchelatec.com A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. mdpi.com A reduction in metabolic activity is indicative of cell death or a decrease in cell proliferation. mdpi.com Other methods include the lactate (B86563) dehydrogenase (LDH) release assay, which detects membrane damage, and the use of fluorescent dyes that stain dead cells. promega.com For example, in a study evaluating peptides derived from vesicular stomatitis virus G protein, the MTT assay was used to determine the cytotoxic effects of the peptides on breast cancer cell lines, revealing that some peptides inhibited cell viability in a dose-dependent manner. nih.gov
Antiproliferative Activity: These assays measure the ability of a peptide derivative to inhibit the growth and division of cancer cells. mdpi.complos.org The results are often expressed as the IC50 value, which is the concentration of the peptide required to inhibit cell proliferation by 50%. For instance, derivatives of the scorpion peptide IsCT1 were evaluated for their antiproliferative effects on oral squamous cell carcinoma cells. mdpi.com The study found that certain derivatives significantly reduced the proliferative index of cancer cells without affecting normal cells. mdpi.com Similarly, peptides derived from tuna dark muscle were shown to have antiproliferative activity against the MCF-7 human breast cancer cell line. researchgate.net
Here is an example of antiproliferative activity of synthetic peptide derivatives:
| Peptide Derivative | Cancer Cell Line | Average GI₅₀ (μM) |
| Derivative 22 | Leukemia | 1.8 ± 0.1 |
| Derivative 22 | Colon | 2.4 ± 0.3 |
This table showcases the 50% growth inhibition (GI₅₀) of a thiochondrilline C derivative against different cancer cell lines, indicating its potential as an antiproliferative agent. acs.org
The antimicrobial activity of peptide derivatives is typically assessed to determine their potential as new antibiotics. plos.org The primary method used is the broth microdilution assay, which determines the minimum inhibitory concentration (MIC) of a peptide. plos.org The MIC is the lowest concentration of the peptide that prevents the visible growth of a microorganism. mdpi.com
For example, a study on novel synthetic peptides derived from indolicidin (B8082527) and ranalexin (B141904) evaluated their antimicrobial activity against various bacteria, including Streptococcus pneumoniae. plos.org The results showed that some hybrid peptides exhibited potent antibacterial activity with lower MICs than the parent peptides. plos.org
The following table presents the antimicrobial activity of synthetic peptides against different bacterial strains:
| Peptide | Bacterial Strain | MIC (µg/mL) |
| RN7-IN10 | S. pneumoniae | 7.81-15.62 |
| RN7-IN9 | S. pneumoniae | 7.81-15.62 |
| RN7-IN8 | S. pneumoniae | 7.81-15.62 |
| RN7-IN6 | S. pneumoniae | 7.81-15.62 |
| Indolicidin | S. pneumoniae | 15.62-31.25 |
| Ranalexin | S. pneumoniae | 62.5 |
This data demonstrates the enhanced antimicrobial potency of the hybrid peptides compared to their parent molecules. plos.org
A critical aspect of evaluating the safety of peptide-based drug candidates is assessing their hemolytic activity, which is their ability to lyse red blood cells (RBCs). biorxiv.orgnih.gov High hemolytic activity is a major obstacle in drug development as it indicates potential toxicity. researchgate.netsciforum.net
The standard method for determining hemolytic activity is the hemolysis assay, which involves incubating the peptide with a suspension of RBCs and then measuring the amount of hemoglobin released. nih.gov The results are often expressed as the HC50 value, which is the peptide concentration that causes 50% hemolysis. biorxiv.org
For instance, in the development of antimicrobial peptides derived from indolicidin and ranalexin, their hemolytic activity was tested against human red blood cells. plos.org The study found that the most potent antimicrobial peptides exhibited very low hemolytic activity at their MIC values, indicating a favorable safety profile. plos.org
The table below shows the hemolytic activity of selected peptides:
| Peptide | Concentration (µg/mL) | Hemolytic Activity (%) |
| RN7-IN10 | 15.62 | 5.9 |
| RN7-IN9 | 15.62 | 0.0 |
| RN7-IN8 | 15.62 | 0.0 |
| RN7-IN6 | 15.62 | 0.0 |
This data highlights the low toxicity of these peptides towards red blood cells at their effective antimicrobial concentrations. plos.org
Antimicrobial Activity Assessments
Therapeutic Target Validation through Advanced Peptide Ligand Design
Therapeutic target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic benefit. tandfonline.comsnmjournals.org Advanced peptide ligand design plays a pivotal role in this process by providing highly specific and potent molecules that can be used to probe the function of these targets. nih.gov
The development of bioactive peptides can be used to validate a target before initiating a more extensive small molecule drug discovery program. rsc.org Peptide ligands offer the advantage of high selectivity for their target proteins due to their larger surface area compared to small molecules, which can lead to fewer off-target effects. mdpi.com
Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly used to design and screen affinity peptide ligands. mdpi.comnih.gov These computer-aided design approaches can accelerate the identification of potent and selective peptide ligands for therapeutic target validation. nih.gov
Once a promising peptide ligand is identified, it can be used in various in vitro and in vivo models to confirm the role of the target in the disease. tandfonline.com For example, phage display technology can be used to identify peptides that home to specific tumor tissues in vivo, leading to the identification of novel ligand-receptor systems that can be targeted for therapy. pnas.org
Role of BOC-LEU-GLY-OH as a Strategic Synthon in the Synthesis of Complex Bioactive Peptides and Drug Candidates
BOC-LEU-GLY-OH , also known as N-Boc-Leucyl-Glycine, is a dipeptide derivative that serves as a crucial building block, or synthon, in the synthesis of more complex bioactive peptides and drug candidates. chemimpex.com Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the leucine residue, makes it an ideal component for solid-phase peptide synthesis (SPPS) and solution-phase synthesis methods. chemimpex.comnih.gov
The Boc protecting group is stable under a variety of reaction conditions but can be easily removed to allow for the sequential addition of other amino acids to build a longer peptide chain. chemimpex.comgoogle.com This controlled, stepwise approach is fundamental to creating peptides with specific sequences and functions.
The Leucine-Glycine (Leu-Gly) dipeptide sequence itself can be a component of larger bioactive peptides. For instance, BOC-LEU-GLY-OH could be a precursor in the synthesis of peptides with various biological activities. While direct synthesis examples starting specifically with BOC-LEU-GLY-OH are not extensively detailed in the provided context, the principles of peptide synthesis using Boc-protected amino acids and dipeptides are well-established. nih.govgoogle.com For example, the synthesis of a cyclic octapeptide involved the coupling of Boc-protected di- and tetrapeptide units. nih.gov Similarly, the synthesis of Bivalirudin, a 20-amino acid peptide, has been achieved using Boc-protected amino acids, including a four-glycine sequence that could be assembled from smaller glycine-containing synthons. google.com
The versatility of BOC-LEU-GLY-OH as a synthon allows chemists to incorporate the Leu-Gly motif into a wide range of peptide structures, facilitating the development of novel peptide-based therapeutics. chemimpex.com
Q & A
Q. What are the critical steps in ensuring the reproducibility of BOC-Leu-Gly-OH synthesis in academic research?
Reproducibility hinges on meticulous documentation of synthetic protocols, including reaction conditions (temperature, solvent, molar ratios), purification methods (e.g., HPLC gradients), and characterization data (NMR, MS, HPLC purity). Adhere to journal guidelines requiring full experimental details (e.g., catalyst loading, reaction time) and validation of new compounds through spectral comparisons with literature. For novel derivatives, provide comprehensive analytical data (e.g., ¹H/¹³C NMR, HRMS) and purity assessments via multiple orthogonal methods (e.g., HPLC, elemental analysis) .
Q. How should researchers document the synthesis and characterization of BOC-Leu-Gly-OH to meet publication standards?
Follow structured reporting guidelines:
- Experimental Section: Detail synthetic procedures, including reagent purity, equipment specifications, and purification steps (e.g., column chromatography conditions).
- Characterization: Report NMR chemical shifts (δ ppm), coupling constants (Hz), and MS data (m/z values with ionization mode). For novel compounds, include elemental analysis or HRMS for empirical formula confirmation.
- Supporting Information: Provide raw spectral data (e.g., NMR spectra) and comparative tables for known analogs .
What frameworks guide the formulation of hypothesis-driven research questions involving BOC-Leu-Gly-OH?
Employ the PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks. For example:
- PICO: How does the incorporation of BOC-Leu-Gly-OH (Intervention) into peptide scaffolds (Population) affect enzymatic stability (Outcome) compared to unprotected analogs (Comparison)?
- FINER: Ensure questions address gaps in protecting group strategies while aligning with synthetic feasibility .
Advanced Research Questions
Q. How should researchers address discrepancies in NMR spectral data when characterizing BOC-Leu-Gly-OH derivatives?
Contradictory NMR data may arise from impurities, solvent effects, or conformational dynamics. Methodological approaches include:
- Cross-Validation: Compare ¹H NMR in D₂O vs. DMSO-d₆ to assess solvent-induced shifts.
- Re-Purification: Eliminate impurities via recrystallization or preparative HPLC.
- Variable-Temperature NMR: Identify dynamic equilibria (e.g., rotamers) causing peak splitting.
- Computational Validation: Benchmark experimental shifts against DFT-calculated NMR spectra .
Q. What advanced computational strategies can predict the solvation dynamics of BOC-Leu-Gly-OH in aqueous environments?
Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can map conformational landscapes. Key considerations:
- Thermostat Coupling: Use Berendsen or Langevin thermostats to maintain physiological temperatures.
- Enhanced Sampling: Apply metadynamics to overcome energy barriers in peptide backbone rotations.
- Hydrogen-Bond Analysis: Quantify hydration effects via solvent-accessible surface area (SASA) and radial distribution functions .
Q. How can researchers resolve contradictions in literature findings regarding BOC-Leu-Gly-OH’s stability under acidic conditions?
Apply a multi-tiered approach:
- Replication Studies: Synthesize and test the compound under reported conditions (e.g., pH, temperature).
- Degradation Kinetics: Use HPLC-UV to quantify hydrolysis rates and identify byproducts via LC-HRMS.
- Meta-Analysis: Statistically evaluate methodological variations (e.g., buffer composition, incubation time) across studies using ANOVA .
Q. What methodologies are recommended for studying the interaction of BOC-Leu-Gly-OH with enzymatic systems?
- Kinetic Assays: Monitor substrate depletion or product formation via UV-Vis spectroscopy or fluorimetry.
- Docking Simulations: Use AutoDock Vina to predict binding modes and affinity scores.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .
Methodological Tables
Q. Table 1. Key Parameters for Reproducible Synthesis of BOC-Leu-Gly-OH
Q. Table 2. Strategies to Resolve Spectral Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
